4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Hydrogen bonding Molecular recognition Drug-likeness

Fragment-based drug discovery campaigns targeting the dihydropyrrol-2-one chemotype often lack the 5-hydroxymethyl substituent critical for polar binding-pocket interactions. This compound directly addresses that gap with a differentiated scaffold for SAR exploration. • 5-Hydroxymethyl adds 1 HBD + 1 HBA vs. closest analog (CAS 83544-53-0); ΔTPSA +20.3 Ų, ΔXLogP3-AA -0.7 • Fragment-like properties: MW 154.12, XLogP3-AA -1.2, TPSA 93.4 Ų - ideal for FBDD library design • Orthogonal nitrile, enolizable 4-OH, and primary alcohol enable systematic chemical diversification • Typical purity ≥98% (HPLC); sourced from qualified manufacturers with global delivery

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
Cat. No. B12882597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC(C1C(=C(C(=O)N1)C#N)O)O
InChIInChI=1S/C6H6N2O3/c7-1-3-5(10)4(2-9)8-6(3)11/h4,9-10H,2H2,(H,8,11)
InChIKeyUTQYRGYHWTVORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Structural Overview


4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 209963-51-9) is a polyfunctionalized 2-oxo-2,5-dihydro-1H-pyrrole (dihydropyrrol-2-one) derivative [1]. It belongs to a scaffold class that has been investigated for antagonism of the CCR5 chemokine receptor and for mineralocorticoid receptor modulation [2][3]. Its defining chemical features are a nitrile at position 3, a hydroxyl at position 4, a hydroxymethyl at position 5, and a lactam carbonyl at position 2, yielding a molecular formula of C₆H₆N₂O₃ (MW 154.12 g/mol) [1]. This substitution pattern distinguishes it from simpler 2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile analogs that lack the 5-hydroxymethyl group.

4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Why Generic Substitution Fails


Substituting this compound with its closest commercially cataloged analog, 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 83544-53-0), would eliminate the 5-hydroxymethyl group [1]. This single structural deletion produces quantifiable changes across multiple physicochemical parameters relevant to molecular recognition and pharmacokinetic behavior: a 0.7-unit increase in computed lipophilicity (ΔXLogP3-AA), loss of one hydrogen bond donor and one hydrogen bond acceptor, a 20.3 Ų reduction in topological polar surface area, and removal of the sole rotatable bond [1][2]. For procurement decisions where these molecular descriptors are critical design parameters—such as in fragment-based drug discovery or scaffold-hopping campaigns—generic substitution is quantitatively unjustifiable.

4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Quantified Differentiation Evidence


Hydrogen Bond Donor and Acceptor Comparison

The 5-hydroxymethyl substitution of the target compound provides one additional hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA) compared to 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile [1][2]. This is a direct consequence of the primary alcohol moiety absent in the comparator. Hydrogen bond count is a first-order determinant of aqueous solubility, target binding enthalpy, and compliance with oral drug-likeness rules such as Lipinski's and Veber's guidelines.

Hydrogen bonding Molecular recognition Drug-likeness

Lipophilicity Differentiation

The target compound has a computed XLogP3-AA of -1.2, which is 0.7 log units lower (more hydrophilic) than the value of -0.5 for 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile [1][2]. This difference is attributable to the additional polar hydroxymethyl group. A ΔlogP of 0.7 is substantial in medicinal chemistry and can influence membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME Permeability logP

Topological Polar Surface Area and Conformational Flexibility

The target compound has a TPSA of 93.4 Ų and 1 rotatable bond, compared to a TPSA of 73.1 Ų and 0 rotatable bonds for the des-hydroxymethyl analog CAS 83544-53-0 [1][2]. The 5-oxo analog (CAS 29418-72-2, 4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile) has a predicted density of 1.51 g/cm³ versus 1.6 g/cm³ for the target, reflecting different crystal packing potential . The presence of a rotatable bond in the target introduces conformational sampling considerations absent in the fully constrained comparator.

Polar surface area Conformational flexibility Oral bioavailability

Biological Activity: CCR5 and Mineralocorticoid Receptor Antagonism

No compound-specific, quantitative biological assay data (e.g., IC₅₀, Kd) for 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile were identified in the public domain as of the search date. However, the 2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile scaffold class has been investigated for CCR5 receptor antagonism [1]. A review of pyrrole-based HIV inhibitors notes that certain pyrrole derivatives inhibit both CCR5- and CXCR4-tropic HIV-1 with IC₅₀ values in the 1.7–2.4 μM range [1]. Separately, dihydropyrrol-2-one derivatives have demonstrated potent mineralocorticoid receptor antagonism (MR binding IC₅₀ = 43 nM) with >100-fold selectivity over androgen, progesterone, and glucocorticoid receptors [2]. These class-level data suggest potential biological relevance but do not constitute direct evidence for this specific compound.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Synthetic Utility and Derivatization Potential

The primary alcohol of the 5-hydroxymethyl group provides a derivatizable handle for etherification, esterification, oxidation to the aldehyde or carboxylic acid, halogenation, or sulfonation—transformations that are structurally precluded in analogs lacking this functionality such as CAS 83544-53-0 [1][2]. The nitrile at position 3 can simultaneously serve as a precursor to amidines, tetrazoles, amides, or amines through established transformations. This orthogonal reactivity—a nucleophilic alcohol paired with an electrophilic nitrile—enables diversification strategies not possible with mono-functional analogs.

Synthetic intermediate Hydroxymethyl derivatization Fragment elaboration

4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Research and Procurement Applications


Fragment-Based Drug Discovery

The compound's XLogP3-AA of -1.2 and TPSA of 93.4 Ų place it in a favorable fragment-like property space (MW < 250, logP < 2, HBD ≤ 3, HBA ≤ 6) [1]. Its 5-hydroxymethyl group provides an additional hydrogen bond donor and acceptor relative to the closest analog [1], making it a differentiated fragment hit for targets with hydrogen-bonding requirements in polar binding pockets. Fragment screening libraries seeking to maximize chemical diversity within the dihydropyrrole-3-carbonitrile chemotype should include this compound alongside simpler analogs to probe the contribution of the 5-hydroxymethyl substituent.

Scaffold-Hopping and SAR Exploration

The dihydropyrrol-2-one scaffold has yielded potent mineralocorticoid receptor antagonists (IC₅₀ = 43 nM) and has been explored for CCR5 antagonism [2][3]. The target compound introduces a 5-hydroxymethyl substituent absent from previously reported bioactive dihydropyrrol-2-ones, offering a novel vector for SAR exploration. Its orthogonal functional groups (nitrile, enolizable 4-OH, and primary alcohol) support systematic chemical diversification to probe substituent effects on target binding and selectivity.

Synthetic Methodology Development

With three distinct functional groups (nitrile, enolizable hydroxyl, and primary alcohol) on a low-molecular-weight heterocyclic core (MW 154.12), this compound serves as a compact substrate for developing and benchmarking chemoselective transformation methods [1]. Its computed properties (density 1.6 g/cm³, boiling point ~467°C) indicate it is a tractable solid or high-boiling material suitable for parallel synthesis workflows .

Biomimetic and Natural Product Analog Synthesis

The 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole motif is present in natural tetramic acid derivatives with antibacterial activity [4]. The target compound's 3-carbonitrile substitution pattern is found in bioactive marine pyrrole natural products [5]. Procuring this compound enables the synthesis of hybrid structures that merge the tetramic acid core with nitrile-bearing pyrrole pharmacophores for exploring novel antibacterial or anti-infective chemical space.

Quote Request

Request a Quote for 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.